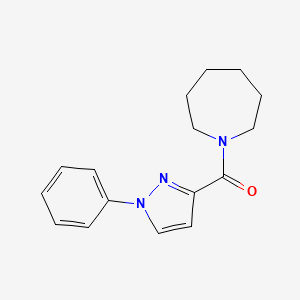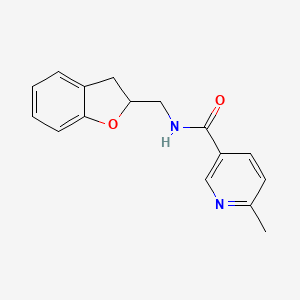![molecular formula C17H21N3O2 B7511369 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has gained immense scientific interest due to its potential applications in the field of drug discovery and development. This compound has been the subject of numerous research studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and future directions for scientific research.
Mecanismo De Acción
The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is not fully understood. However, research studies have shown that this compound interacts with various cellular targets, including enzymes and receptors, leading to the modulation of various cellular processes. This has been attributed to the presence of the benzimidazole and piperidine moieties in the compound, which are known to exhibit potent biological activity.
Biochemical and Physiological Effects
Research studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of infectious agents. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone in lab experiments include its potent activity against various disease targets, its good pharmacokinetic properties, and its potential for drug development. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for scientific research on [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone. These include:
1. Further exploration of the mechanism of action of this compound to better understand its cellular targets and mode of action.
2. Development of analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone with improved pharmacokinetic properties and efficacy.
3. Evaluation of the potential of this compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Investigation of the potential of this compound as a lead compound for drug development.
5. Exploration of the structure-activity relationship of this compound to identify key structural features responsible for its biological activity.
Conclusion
In conclusion, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that has shown promising results in scientific research for its potential applications in drug discovery and development. This compound exhibits potent activity against various disease targets and exhibits good pharmacokinetic properties, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone involves the reaction of 2-(2-formylphenyl)-1H-benzimidazole with piperidine and 2-(oxolan-2-yl)acetic acid in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone has been studied extensively for its potential applications in drug discovery and development. Research studies have shown that this compound exhibits potent activity against various disease targets, including cancer, inflammation, and infectious diseases. This has led to the development of several analogs of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone, which have shown promising results in preclinical studies.
Propiedades
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(15-8-4-10-22-15)20-9-3-5-12(11-20)16-18-13-6-1-2-7-14(13)19-16/h1-2,6-7,12,15H,3-5,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUCRGRXXJNJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCO2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)

![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)


![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)


